molecular formula C14H9ClF5NS B1429694 2-(4-Chlorophenyl)-5-pentafluorosulfanyl-1H-indole CAS No. 1394319-64-2

2-(4-Chlorophenyl)-5-pentafluorosulfanyl-1H-indole

Cat. No.: B1429694
CAS No.: 1394319-64-2
M. Wt: 353.7 g/mol
InChI Key: XTSVHIMFYSGGSS-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-5-pentafluorosulfanyl-1H-indole is a synthetic compound that belongs to the indole family. . The presence of the 4-chlorophenyl and pentafluorosulfanyl groups in this compound adds unique chemical properties that make it an interesting subject for research.

Preparation Methods

The synthesis of 2-(4-Chlorophenyl)-5-pentafluorosulfanyl-1H-indole typically involves the following steps:

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2-(4-Chlorophenyl)-5-pentafluorosulfanyl-1H-indole undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(4-Chlorophenyl)-5-pentafluorosulfanyl-1H-indole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-5-pentafluorosulfanyl-1H-indole involves its interaction with specific molecular targets and pathways. The indole nucleus allows the compound to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

2-(4-Chlorophenyl)-5-pentafluorosulfanyl-1H-indole can be compared with other indole derivatives, such as:

The presence of the pentafluorosulfanyl group in this compound makes it unique, providing enhanced stability and reactivity compared to other similar compounds.

Properties

IUPAC Name

[2-(4-chlorophenyl)-1H-indol-5-yl]-pentafluoro-λ6-sulfane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClF5NS/c15-11-3-1-9(2-4-11)14-8-10-7-12(5-6-13(10)21-14)22(16,17,18,19)20/h1-8,21H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTSVHIMFYSGGSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC3=C(N2)C=CC(=C3)S(F)(F)(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClF5NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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